molecular formula C15H13NO2 B2623303 3-(Benzyloxy)-4-methoxybenzonitrile CAS No. 52805-37-5

3-(Benzyloxy)-4-methoxybenzonitrile

Cat. No.: B2623303
CAS No.: 52805-37-5
M. Wt: 239.274
InChI Key: DTALPOKFNPTJSF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-methoxybenzonitrile is an organic compound with the molecular formula C15H13NO2 It is characterized by a benzyloxy group and a methoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzonitrile+Benzyl bromideK2CO3,DMFThis compound\text{4-Methoxybenzonitrile} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Methoxybenzonitrile+Benzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-(benzyloxy)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methoxybenzonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)benzaldehyde
  • 4-Methoxybenzonitrile
  • 3-(Benzyloxy)benzonitrile

Comparison

3-(Benzyloxy)-4-methoxybenzonitrile is unique due to the presence of both benzyloxy and methoxy groups on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications compared to its similar compounds.

Properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALPOKFNPTJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Benzyloxy-4-methoxybenzaldehyde (50 g, 0.21 mol) was added to a solution of sodium acetate (33.9 g, 0.41 mol) and hydroxylamine hydrochloride (28.73 g, 0.41 mol) in acetic acid (200 ml) and the resulting suspension was heated to reflux for 18 h. After cooling, the reaction mixture was partitioned between CH2Cl2 and H2O and the aqueous phase was further extracted with CH2Cl2. The combined organic layers were dried over MgSO4 and evaporated to afford the subtitle compound as a buff-coloured solid (43.9 g, 89%). Rf 0.70 (toluene/EtOAc 4/1, v/v).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
28.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

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